molecular formula C14H17NO3 B2880603 N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)propyl]prop-2-enamide CAS No. 2305297-37-2

N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)propyl]prop-2-enamide

Cat. No. B2880603
CAS RN: 2305297-37-2
M. Wt: 247.294
InChI Key: KPMPPTPOZYAKHI-UHFFFAOYSA-N
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Description

“N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)propyl]prop-2-enamide” is a chemical compound that contains a benzodioxane fragment in its structure . It has an empirical formula of C12H15NO3 and a molecular weight of 221.25 .


Synthesis Analysis

The synthesis of compounds similar to “N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)propyl]prop-2-enamide” has been reported in the literature . The synthesis typically involves the reaction of 1,4-benzodioxane-6-amine with other reagents in aqueous alkaline media .


Molecular Structure Analysis

The molecular structure of “N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)propyl]prop-2-enamide” can be represented by the InChI string: InChI=1S/C12H15NO3/c1-2-3-12(14)13-9-4-5-10-11(8-9)16-7-6-15-10/h4-5,8H,2-3,6-7H2,1H3,(H,13,14) . The 3D structure can be viewed using Java or Javascript .


Chemical Reactions Analysis

While specific chemical reactions involving “N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)propyl]prop-2-enamide” are not detailed in the search results, compounds with similar structures have been studied for their reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)propyl]prop-2-enamide” include a molecular weight of 221.25 and a solid form . More detailed properties such as melting point, boiling point, and solubility were not found in the search results.

Future Directions

The future directions for “N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)propyl]prop-2-enamide” and similar compounds could involve further exploration of their antibacterial properties and potential applications in treating diseases like Alzheimer’s .

properties

IUPAC Name

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)propyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-3-11(15-14(16)4-2)10-5-6-12-13(9-10)18-8-7-17-12/h4-6,9,11H,2-3,7-8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPMPPTPOZYAKHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC2=C(C=C1)OCCO2)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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